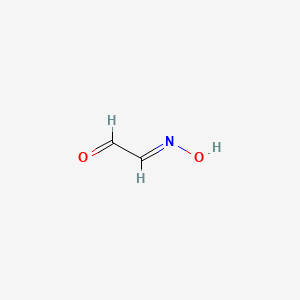

(E)-2-(Hydroxyimino)acetaldehyde

Vue d'ensemble

Description

Acetaldehyde, also known as ethanal, is a common and important molecule in organic chemistry. It is a colorless liquid with a pungent, fruity odor . It is the second simplest aldehyde after formaldehyde. The “(E)-2-(Hydroxyimino)” prefix suggests that the compound is a derivative of acetaldehyde, specifically an oxime. Oximes are compounds with the general formula R1R2C=NOH, where R1 and R2 can be a variety of groups.

Synthesis Analysis

The synthesis of oximes typically involves the reaction of a carbonyl compound (like acetaldehyde) with hydroxylamine . In the case of acetaldehyde, the reaction would produce acetaldoxime. The “(E)-2-(Hydroxyimino)” prefix suggests that the compound might be synthesized through a similar reaction, but with a different starting material or under different conditions.Molecular Structure Analysis

The molecular structure of oximes like “(E)-2-(Hydroxyimino)acetaldehyde” typically involves a carbon-nitrogen double bond (C=N), with the nitrogen atom also bonded to a hydrogen atom (N-H). The “(E)” prefix indicates the relative positions of the substituents around the double bond, following the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis

Oximes can participate in a variety of chemical reactions. They can be reduced to amines, or dehydrated to form nitriles . They can also undergo Beckmann rearrangement to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For example, acetaldehyde is a colorless liquid with a pungent, fruity odor . It is highly flammable and can cause irritation to the eyes, skin, and respiratory system .Mécanisme D'action

Safety and Hazards

Acetaldehyde is highly flammable and can cause irritation to the eyes, skin, and respiratory system. It is also a potential occupational carcinogen . Similar safety and hazard considerations would likely apply to “(E)-2-(Hydroxyimino)acetaldehyde”, although the specific risks could vary depending on the compound’s exact chemical structure.

Orientations Futures

Propriétés

IUPAC Name |

(2E)-2-hydroxyiminoacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/b3-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRPUEWAMYRKPC-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/O)\C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-Hydroxyiminoacetaldehyde | |

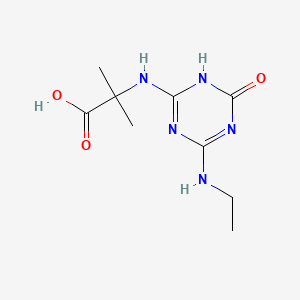

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one](/img/structure/B3262962.png)

![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)

![4-[2-[4-[2-Methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline](/img/structure/B3263012.png)